Cas no 2375272-98-1 (1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2375272-98-1x500.png)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde
- Z3847492933
- 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]-1 H -pyrrole-3-carbaldehyde
- 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde
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- インチ: 1S/C8H5F6NO2/c9-6(17-8(12,13)14)7(10,11)15-2-1-5(3-15)4-16/h1-4,6H
- InChIKey: RJJMAIOZJHKPSF-UHFFFAOYSA-N
- ほほえんだ: FC(C(OC(F)(F)F)F)(N1C=CC(C=O)=C1)F
計算された属性
- せいみつぶんしりょう: 261.02244737 g/mol
- どういたいしつりょう: 261.02244737 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 261.12
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 31.2
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7441127-2.5g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 | |
Enamine | EN300-7441127-10.0g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95.0% | 10.0g |
$5774.0 | 2025-03-11 | |
1PlusChem | 1P028J59-10g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95% | 10g |
$7199.00 | 2024-05-23 | |
1PlusChem | 1P028J59-5g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95% | 5g |
$4875.00 | 2024-05-23 | |
Aaron | AR028JDL-1g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95% | 1g |
$1872.00 | 2025-02-16 | |
1PlusChem | 1P028J59-500mg |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95% | 500mg |
$1355.00 | 2024-05-23 | |
Aaron | AR028JDL-5g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95% | 5g |
$5380.00 | 2023-12-15 | |
Enamine | EN300-7441127-5.0g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95.0% | 5.0g |
$3894.0 | 2025-03-11 | |
Enamine | EN300-7441127-1.0g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95.0% | 1.0g |
$1343.0 | 2025-03-11 | |
Enamine | EN300-7441127-0.05g |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrrole-3-carbaldehyde |
2375272-98-1 | 95.0% | 0.05g |
$312.0 | 2025-03-11 |
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehydeに関する追加情報
Introduction to 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde (CAS No. 2375272-98-1)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde (CAS No. 2375272-98-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and trifluoromethoxy substituents, exhibits a range of interesting properties that make it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde is composed of a pyrrole ring functionalized with a trifluoroethyl group and a trifluoromethoxy group. The presence of these fluorine-containing moieties imparts significant electronic and steric effects, which can influence the compound's reactivity, stability, and biological activity. These properties are particularly relevant in the design of new drugs and therapeutic agents.
Recent studies have highlighted the potential of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The trifluoromethyl and trifluoromethoxy groups contribute to its ability to modulate key inflammatory pathways, making it a promising lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory potential, 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde has also been investigated for its antimicrobial activity. Studies have demonstrated that this compound can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The unique combination of fluorinated substituents and the pyrrole ring structure may contribute to its broad-spectrum antimicrobial activity.
The synthesis of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde has been optimized using modern synthetic techniques. A typical synthetic route involves the reaction of 3-pyrrolecarbaldehyde with a suitable trifluoroalkylating agent followed by introduction of the trifluoromethoxy group. This multi-step process ensures high yields and purity, making it feasible for large-scale production in pharmaceutical settings.
The physicochemical properties of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde have been extensively characterized. It is a solid at room temperature with a melting point of approximately 85°C. The compound is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays.
In terms of safety and handling, 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of researchers and laboratory personnel.
The potential applications of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde extend beyond its direct use as a therapeutic agent. It can serve as a valuable building block in the synthesis of more complex molecules with diverse biological activities. For example, it can be used as an intermediate in the preparation of fluorinated derivatives with enhanced pharmacological properties.
In conclusion, 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde (CAS No. 2375272-98-1) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and multifaceted biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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